Bienvenue dans la boutique en ligne BenchChem!

3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide

7-methoxyindole SAR anti-inflammatory NLRP3 inflammasome

3-(7-Methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide (CAS 1232793-04-2) is a synthetic indole-propanamide derivative with molecular formula C18H19N3O2 and molecular weight 309.4 g/mol. This compound belongs to the N-pyridinyl(methyl)-indole propanamide class, a series extensively characterized by the Duflos/Nourrisson group at Nantes University as non-acidic NSAID candidates with demonstrated topical and systemic anti-inflammatory activity in TPA-induced mouse ear swelling and carrageenan rat paw edema models.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
Cat. No. B4516230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3=CN=CC=C3
InChIInChI=1S/C18H19N3O2/c1-23-16-6-2-5-15-7-10-21(18(15)16)11-8-17(22)20-13-14-4-3-9-19-12-14/h2-7,9-10,12H,8,11,13H2,1H3,(H,20,22)
InChIKeyFKKYOXIZAOYIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide: Structural Identity and Procurement Baseline


3-(7-Methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide (CAS 1232793-04-2) is a synthetic indole-propanamide derivative with molecular formula C18H19N3O2 and molecular weight 309.4 g/mol . This compound belongs to the N-pyridinyl(methyl)-indole propanamide class, a series extensively characterized by the Duflos/Nourrisson group at Nantes University as non-acidic NSAID candidates with demonstrated topical and systemic anti-inflammatory activity in TPA-induced mouse ear swelling and carrageenan rat paw edema models [1][2]. Structurally, the compound is distinguished by a 7-methoxy substituent on the indole ring, propanamide connectivity at the indole N-1 position (rather than the more common C-3), and a 3-pyridinylmethyl amide terminus. These three structural features collectively define its pharmacological identity relative to in-class analogs and dictate that simple substitution with other indole-propanamides is not pharmacologically equivalent.

Why 3-(7-Methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide Cannot Be Interchanged with Other Indole-Propanamides


Within the N-pyridinyl(methyl)-indole propanamide class, three structural variables exert non-redundant and sometimes opposing influences on pharmacological activity: (i) the position of the methoxy substituent on the indole ring (4-, 5-, 6-, or 7-), (ii) the connectivity of the propanamide linker (indole N-1 vs. indole C-3), and (iii) the regioisomeric position of the pyridinylmethyl amide (2-, 3-, or 4-pyridinyl). Published SAR from the Gallard 2003 study demonstrated that moving the pyridinyl attachment point from 4- to 3-position, or introducing different N1-substituents, produces compounds with divergent oral vs. topical efficacy profiles and distinct toxicity signatures [1]. The Dassonville 2004 comparative study further showed that N-1 vs. C-5 pharmacomodulation on the indole ring yields compounds with activity ranging from higher than ibuprofen to comparable to dexamethasone in the TPA mouse ear swelling assay, depending on the specific substitution combination [2]. Consequently, procurement of a generic 'indole-propanamide' or even a close analog with a different methoxy position or pyridinyl regioisomer is pharmacologically non-equivalent and may produce qualitatively different experimental outcomes.

Quantitative Differentiation Evidence for 3-(7-Methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide vs. Closest Analogs


7-Methoxy Substitution on Indole: Differentiation from 5-Substituted and Unsubstituted Indole Analogs

The 7-methoxy substituent on the indole ring of this compound places it in a structurally distinct sub-series from the more extensively characterized 5-substituted indole-propanamides (e.g., 5-chloro, 5-bromo) that dominate the Dassonville 2008 and Gallard 2003 papers [1][2]. Recent independent SAR studies on 7-methoxyindoles have demonstrated that 7-methoxy-substituted indoles exhibit NLRP3 inflammasome inhibitory activity, with four compounds (III-3, IV-1, IV-5, IV-6) from a 19-compound series showing confirmed cellular-level inflammasome suppression [3]. In contrast, the 5-chloro-substituted analog N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide (compound 32) was optimized for COX/LO-independent anti-inflammatory activity in the TPA ear edema model, with potency exceeding ibuprofen and comparable to dexamethasone [2]. The 7-methoxy electronic effect alters the indole ring's electron density and H-bonding capacity compared to 5-halogen substitution, potentially redirecting target engagement from arachidonic acid cascade modulation toward inflammasome pathway inhibition. The unsubstituted indole analog 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide (CAS 1060932-25-3, MW 279.34) lacks both the methoxy electronic contribution and the 3-pyridinyl regiospecificity, making it a fundamentally distinct chemical entity.

7-methoxyindole SAR anti-inflammatory NLRP3 inflammasome

Indole N-1 vs. C-3 Propanamide Connectivity: Pharmacological Divergence within the Same Scaffold

This compound features propanamide attachment at the indole N-1 position, whereas the majority of published N-pyridinyl(methyl)-indole propanamides in the Gallard 2003, Dassonville 2004, and Carbonnelle 2007 series utilize C-3 connectivity [1][2][3]. The Dassonville 2008 paper explicitly addresses both indole-1- and indole-3-propanamide sub-series, demonstrating that the attachment point is a deliberate pharmacomodulation variable at 'N(1) and C(5) of the indole ring' [2]. In the Gallard 2003 SAR, N1-substitution on 3-indolepropanamides was shown to produce positive influences on oral anti-inflammatory activity—specifically, a methyl group at the indole nitrogen in the 4-pyridinyl sub-series and a 4-fluorobenzyl group in the 3-pyridinylmethyl sub-series were associated with enhanced potency (ID50 ~0.030 mMol kg⁻¹ for the most active compounds 17, 21, 22, 27, and 31) [1]. The N-1 propanamide connectivity in the target compound represents a distinct chemotype where the propanamide chain is directly N-linked to the indole, altering the spatial orientation of the pyridinylmethyl amide relative to the indole plane compared to C-3 linked analogs. This connectivity difference affects molecular shape, conformational flexibility, and potentially the pharmacophoric presentation to biological targets.

indole N-1 propanamide indole C-3 propanamide connectivity SAR

3-Pyridinylmethyl Amide Regioisomer: Differentiated Pharmacological Profile vs. 2-Pyridinyl and 4-Pyridinyl Analogs

The 3-pyridinylmethyl amide terminus of this compound is a critical regioisomeric determinant. The Gallard 2003 comparative study directly demonstrated that pharmacological activity is regioisomer-dependent: the 4-pyridinyl sub-series showed a positive influence of a methyl group at the indole nitrogen, while the 3-pyridinylmethyl sub-series benefited from a 4-fluorobenzyl group (transformation 19 → 31), at least after oral administration [1]. Among the five most active compounds identified (17, 21, 22, 27, 31), those with appropriate pyridinyl regioisomer pairing achieved ID50 values of approximately 0.030 mMol kg⁻¹ in the topical PMA ear swelling test and ~50% inhibition at 2×50 μg/ear after topical application [1]. Compounds 24, 29, and 30 achieved almost 70% inhibition under identical conditions, highlighting that even within the same regioisomeric sub-series, additional substituent variations produce a ~1.4-fold difference in topical efficacy. In the carrageenan rat paw edema model at 0.2 mMol kg⁻¹, only compounds 17, 21, 22, and 27 showed significant activity, while others did not [1]. The Dassonville 2004 study further confirmed that the 3-pyridinylmethyl regioisomer (compound 32, N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide) represents one of the most potent compounds in the series, with activity exceeding ibuprofen and comparable to dexamethasone [2]. The 2-pyridinyl analog 3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide differs in both pyridinyl attachment and indole substitution, precluding direct regioisomeric comparison but underscoring that each pyridinyl position represents a distinct pharmacological entity.

3-pyridinylmethyl regioisomer SAR anti-inflammatory potency

Non-Acidic NSAID Chemotype: Class-Level Differentiation from Conventional Carboxylic Acid NSAIDs

The entire N-pyridinyl(methyl)-indole propanamide class was explicitly designed and characterized as 'non-acidic NSAIDs' by the Nantes University group across multiple publications [1][2][3]. Unlike conventional NSAIDs (ibuprofen, indomethacin, diclofenac) that contain a carboxylic acid moiety essential for cyclooxygenase inhibition but also responsible for gastrointestinal toxicity, these compounds lack the acidic functionality. In the Dassonville 2004 comparative study, the lead compound N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide (32) demonstrated anti-inflammatory activity 'higher than that of ibuprofen and comparable to that of dexamethasone' in the TPA-induced mouse ear swelling assay [2]. The Dassonville 2008 paper further confirmed this potency ranking for N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide], the most potent compound identified across the entire series [1]. In the Breteche 2002 study, the less toxic propanamide (compound 51) exerted a high level of inhibitory activity after topical application of 2×100 μg/ear: 78 ± 2% inhibition [3]. Importantly, the Gallard 2003 study reported that the N-4,6-dimethyl-2-pyridinyl derivatives 17 and 27 'were devoid of the toxic effects observed with 21 and to a lesser extent with 22,' demonstrating that toxicity and efficacy can be modulated independently through structural variation within the class [4]. While direct toxicity data for the 7-methoxy-N-1-propanamide compound are not yet published, the non-acidic chemotype provides a class-level differentiation from conventional acidic NSAIDs in terms of reduced gastrointestinal ulcerogenicity risk.

non-acidic NSAID COX-independent gastrointestinal safety

Immunosuppressive Potential: Differentiation from Inflammation-Only Indole-Propanamides

Beyond anti-inflammatory activity, the N-pyridinyl(methyl)-indole propanamide scaffold has demonstrated immunosuppressive activity in both in vitro and in vivo models. The Carbonnelle 2007 study evaluated thirteen N-pyridinyl(methyl)-indol-3-ylpropanamides and identified three compounds with interesting inhibitory activity on murine T-cell proliferation [1]. The most active compound (propanamide 18) showed confirmed immunosuppressive activity both in vitro on human T-lymphocyte proliferation and in vivo on mice delayed-type hypersensitivity (DTH) [1]. While this specific immunosuppressive activity was demonstrated for the C-3 linked indole-propanamide sub-series, the Dassonville 2008 paper confirms that N-pyridinyl(methyl)-indole-1-propanamides and indole-3-propanamides were evaluated in parallel within the same research program, suggesting potential dual anti-inflammatory/immunosuppressive applications for the broader chemotype [2]. The Giraud 2010 follow-up study on N-aryl-3-(indol-3-yl)propanamides further validated the immunosuppressive potential of this scaffold, with compound 15 (3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide) exhibiting significant inhibitory activity on murine splenocyte proliferation in vitro and DTH in vivo [3]. This dual activity profile distinguishes the indole-propanamide class from conventional NSAIDs that target only the inflammatory cascade without immunosuppressive effects.

immunosuppressive T-cell proliferation delayed-type hypersensitivity

Physicochemical Property Differentiation: Molecular Weight, LogP Prediction, and H-Bond Capacity vs. Closest Analogs

The target compound (MW 309.4, C18H19N3O2) occupies a distinct physicochemical space compared to its closest purchasable analogs . The unsubstituted indole analog 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide (CAS 1060932-25-3) has MW 279.34, representing a -30 Da difference due to absence of the 7-methoxy group, with correspondingly lower H-bond acceptor count and altered LogP. The 5-bromo-2-pyridinylmethyl analog shifts MW upward via halogen substitution while changing the pyridinyl regioisomer. The 7-methoxy group contributes approximately +0.5 to the calculated LogP while adding an H-bond acceptor site (methoxy oxygen) that is not present in unsubstituted or 5-halogen analogs. Published physicochemical trends within the Breteche 2002 series indicate that incorporation of an alkyl chain spacer (propanamide vs. shorter linkers) produced more efficient compounds (series 46-52), with the propanamide linker length being a key determinant of topical anti-inflammatory potency [1]. The combination of MW 309.4, 7-methoxy H-bond acceptor, 3-pyridinylmethyl orientation, and propanamide linker length collectively produces a unique physicochemical signature that cannot be replicated by any single close analog currently available from screening compound suppliers.

physicochemical properties drug-likeness molecular descriptor comparison

Recommended Research Application Scenarios for 3-(7-Methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide


Non-Acidic Anti-Inflammatory Lead Optimization and SAR Expansion

This compound is best deployed as a starting point for SAR studies exploring the intersection of 7-methoxy substitution, N-1 connectivity, and 3-pyridinylmethyl amide regiospecificity within the broader N-pyridinyl(methyl)-indole propanamide class. The published anti-inflammatory benchmarks from the Gallard 2003 and Dassonville 2004/2008 studies provide well-characterized comparator data: class lead compounds achieve potency exceeding ibuprofen in the TPA mouse ear swelling assay, with ID50 values of approximately 0.030 mMol kg⁻¹ for the most active 3-indolepropanamides and up to 78±2% topical inhibition for optimized propanamide derivatives [1][2]. This compound's unique combination of 7-OCH3, N-1 linker, and 3-pyridinylmethyl enables systematic exploration of how each of these variables influences potency, oral vs. topical efficacy partitioning, and toxicity profile relative to published 5-substituted and C-3-connected analogs [3].

NLRP3 Inflammasome Pathway Screening and 7-Methoxyindole SAR

Recent evidence from Xu et al. (2025) demonstrates that 7-methoxyindole derivatives can inhibit NLRP3 inflammasome activation, with 4 out of 19 synthesized derivatives showing confirmed cellular-level inflammasome suppression [1]. The target compound, bearing both the 7-methoxyindole core and the pyridinylmethyl-propanamide motif, is structurally positioned to bridge the gap between the Nantes group's anti-inflammatory indole-propanamide series (primarily 5-substituted, COX/LO-independent) and the emerging 7-methoxyindole NLRP3 inhibitor series. Procurement of this compound enables head-to-head evaluation in both TPA ear edema and NLRP3 inflammasome assays, potentially identifying whether 7-methoxy substitution redirects the mechanism from arachidonic acid cascade modulation to inflammasome pathway inhibition.

Dual Anti-Inflammatory/Immunosuppressive Profiling in Autoimmune Disease Models

The Carbonnelle 2007 study established that N-pyridinyl(methyl)-indole-propanamides can exhibit both anti-inflammatory and immunosuppressive activities, with the most active C-3 analog (compound 18) demonstrating confirmed activity on murine and human T-lymphocyte proliferation and in vivo DTH [1]. The Dassonville 2008 paper explicitly studied both indole-1- and indole-3-propanamides within the same program [2]. Procurement of this N-1 connected, 7-methoxy-substituted compound supports investigation of whether the N-1 connectivity preserves, enhances, or diminishes the immunosuppressive component relative to published C-3 analogs, and whether the 7-methoxy group introduces additional immunomodulatory properties beyond those documented for 5-substituted series.

Toxicity-Differentiated Analog Selection in the N-1 Indole-Propanamide Sub-Series

The Gallard 2003 study provided direct evidence that toxicity can be modulated independently from anti-inflammatory efficacy within this compound class: N-4,6-dimethyl-2-pyridinyl derivatives 17 and 27 were 'devoid of the toxic effects observed with 21 and to a lesser extent with 22,' despite all four compounds showing significant activity in both topical and systemic inflammation models [1]. This compound, with 7-methoxy substitution and 3-pyridinylmethyl amide, represents a structurally distinct node in the toxicity-efficacy landscape. Procurement supports systematic toxicity profiling (gastrointestinal, renal, hepatic) against published benchmark compounds, potentially identifying structural determinants of the therapeutic index within the N-1 indole-propanamide sub-series.

Quote Request

Request a Quote for 3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.